3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
Description
3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a synthetic derivative of the tropane alkaloid framework, which consists of an 8-methyl-8-azabicyclo[3.2.1]octane core substituted with a 5-bromopyridin-2-yloxy group at the 3-position. The tropane scaffold is a bicyclic amine structure prevalent in natural and synthetic bioactive compounds, including cocaine, atropine, and benztropine . The bromopyridine substituent introduces unique electronic and steric properties, distinguishing it from classical tropane derivatives.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZITUKPIGYALGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacodynamics, receptor interactions, and therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a brominated pyridine moiety and an azabicyclo framework, which are critical for its biological activity.
1. Receptor Interactions
Research indicates that compounds related to 8-azabicyclo[3.2.1]octane exhibit selective antagonism at various opioid receptors, particularly the kappa (κ) opioid receptor. For instance, a study demonstrated that modifications to this scaffold led to compounds with significant κ antagonism (IC50 = 20 nM) while maintaining low μ and δ receptor interactions, suggesting a favorable selectivity profile for potential therapeutic applications in pain management and mood disorders .
2. Neurotransmitter Reuptake Inhibition
The compound is also noted for its ability to inhibit the reuptake of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This action is crucial for developing treatments for disorders such as depression and anxiety . The structure-activity relationship (SAR) studies have shown that modifications in the azabicyclo framework can enhance reuptake inhibition potency .
Biological Activity Data
Case Study 1: Analgesic Properties
A series of derivatives based on the bicyclic structure were evaluated for their analgesic properties using the hot plate test in animal models. One specific derivative demonstrated significant analgesic activity, comparable to morphine, indicating that this class of compounds may serve as effective analgesics without the addictive potential associated with traditional opioids .
Case Study 2: CNS Effects
In vivo studies have shown that certain analogs can modulate central nervous system (CNS) activity effectively. For example, specific modifications to the azabicyclo structure resulted in compounds with improved brain penetration and bioavailability, enhancing their therapeutic efficacy for CNS-related disorders .
Comparison with Similar Compounds
Structural Analogues of the Tropane Core
The 8-methyl-8-azabicyclo[3.2.1]octane framework is shared among numerous pharmacologically active compounds. Key analogues include:
Cocaine and Phenyltropanes
- Cocaine: A natural alkaloid with a 3β-benzoyloxy substituent. Cocaine inhibits monoamine reuptake transporters (e.g., dopamine, serotonin) .
- Phenyltropanes : Synthetic analogues (e.g., WIN 35,428) retain the 3β-aryloxy group but replace benzoyl with substituted phenyl rings for enhanced selectivity and stability .
- Comparison : The target compound’s 5-bromopyridinyloxy group introduces a halogen atom, which may enhance electron-withdrawing effects and metabolic stability compared to cocaine’s benzoyloxy group. Bromine’s polarizability could also facilitate halogen bonding in receptor interactions .
Benztropine Mesylate
- Structure: (3-endo)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane monomethanesulfonate .
- Activity : Anticholinergic agent used in Parkinson’s disease, acting via muscarinic receptor antagonism .
- Comparison : Benztropine’s bulky diphenylmethoxy group likely reduces CNS penetration compared to the smaller bromopyridinyloxy substituent, which may improve blood-brain barrier permeability .
Atropine and Scopolamine
- Structure : Atropine features a 3α-tropanyl ester of tropic acid, while scopolamine has a 6,7-epoxide group .
- Activity : Muscarinic antagonists with applications in ophthalmology and motion sickness .
Pyrazine and Pyridin-2-yloxy Derivatives
- Example : (1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-azabicyclo[3.2.1]octane sulfonamides ().
- Comparison : Pyrazine rings enhance hydrogen-bonding capacity, whereas the bromopyridine group in the target compound may engage in halogen bonding or Suzuki cross-coupling reactions for further derivatization .
Sulfonamide and Triazole Analogues
- Example : 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane ().
- Comparison : Sulfonamides and triazoles improve aqueous solubility, whereas the bromopyridine substituent may increase lipophilicity (logP) and membrane permeability .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
